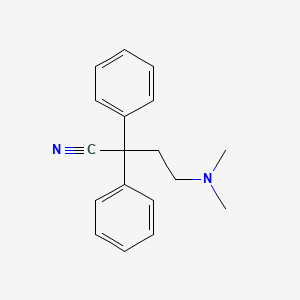
4-(Dimethylamino)-2,2-diphenylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-2,2-diphenylbutanenitrile is an organic compound characterized by the presence of a dimethylamino group attached to a diphenylbutanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,2-diphenylbutanenitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate nitrile-containing reagents under controlled conditions. One common method involves the use of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach includes the condensation of 4-(dimethylamino)benzaldehyde with other reactants in the presence of sodium hydroxide solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-(Dimethylamino)-2,2-diphenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(Dimethylamino)-2,2-diphenylbutanenitrile has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(Dimethylamino)-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and other organic reactions.
4-Dimethylaminobenzaldehyde: Used in the Ehrlich reaction for detecting indoles.
4-Dimethylaminophenol: Known for its use in generating methemoglobin.
Uniqueness: 4-(Dimethylamino)-2,2-diphenylbutanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group with a diphenylbutanenitrile backbone sets it apart from other similar compounds, providing unique opportunities for research and industrial applications.
生物活性
4-(Dimethylamino)-2,2-diphenylbutanenitrile, often abbreviated as DMABN, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C19H22N
- Molecular Weight : 278.39 g/mol
- CAS Number : 23278-88-8
Research indicates that DMABN interacts with various neurotransmitter receptors, particularly the μ-opioid receptor (MOR) and dopamine D3 receptor. Studies have shown that it exhibits moderate to high binding affinities for these receptors, suggesting its potential as a dual-target ligand. The compound's structural attributes facilitate its ability to act as an agonist at MOR while simultaneously functioning as an antagonist or partial agonist at D3 receptors .
Biological Activity
-
Opioid Receptor Interaction :
- DMABN has been characterized as a bitopic ligand that can bind to both MOR and D3 receptors. This dual targeting could enhance analgesic effects while minimizing the risk of opioid dependence .
- Binding assays reveal sub-micromolar affinities for MOR and moderate affinities for D3 receptors, indicating its potential utility in pain management therapies without significant abuse liability .
- Neuropharmacological Effects :
Study 1: Dual-Targeting Efficacy
A study published in May 2021 investigated the binding characteristics of DMABN at MOR and D3 receptors. The findings indicated that DMABN could effectively modulate signaling pathways associated with both receptors, providing insights into its potential for developing new analgesics .
| Receptor | Binding Affinity (nM) | Agonist/Antagonist Activity |
|---|---|---|
| MOR | 20 | Agonist |
| D3 | 150 | Partial Agonist |
Study 2: Behavioral Assessments
In another study focusing on behavioral assessments in rodent models, DMABN was administered to evaluate its effects on pain response and anxiety levels. Results showed a significant reduction in pain sensitivity and anxiety-like behaviors compared to control groups, reinforcing the compound's potential therapeutic benefits.
Safety Profile
While the pharmacological profile of DMABN suggests promising therapeutic applications, ongoing studies are essential to fully understand its safety and toxicity profiles. Preliminary data indicate that the compound may have a favorable safety margin compared to traditional opioids due to its unique receptor interaction profile .
属性
CAS 编号 |
23278-88-8 |
|---|---|
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
4-(dimethylamino)-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C18H20N2/c1-20(2)14-13-18(15-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3 |
InChI 键 |
SZOCKYDZSPRJPT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















